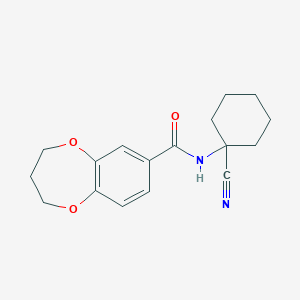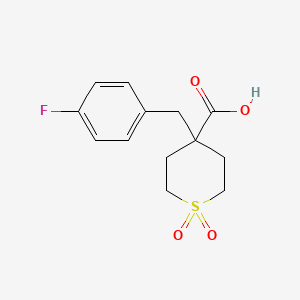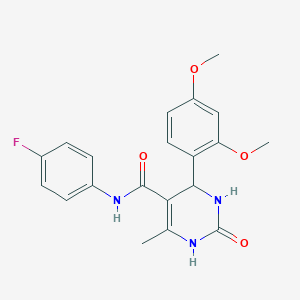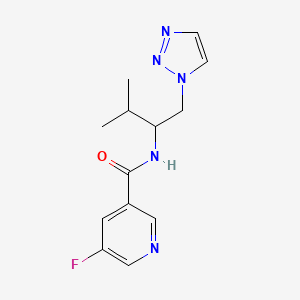![molecular formula C7H8F4N4O B2880054 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide CAS No. 1001518-87-1](/img/structure/B2880054.png)
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetohydrazide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of related pyrazole derivatives, such as those obtained as byproducts in the preparation of acetone tosylhydrazone, demonstrates the chemical versatility and potential for modification of pyrazole-based compounds. The study by Ojala, Ojala, and Gleason (1998) highlights the structural intricacies of such derivatives, including their hydrogen bonding patterns, which can be foundational for designing compounds with tailored properties (C. Ojala, W. Ojala, & W. B. Gleason, 1998).
Applications in Chemotherapeutic Tools
Novel silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands have been developed, targeting Thioredoxin (TrxR) for the management of small-cell lung carcinoma (SCLC). This approach, detailed by Pellei et al. (2023), illustrates the therapeutic potential of pyrazole derivatives in the development of new chemotherapeutic agents, showing significant in vitro antitumor activity (M. Pellei et al., 2023).
Antimicrobial Applications
The antimicrobial properties of new series of 1,2-bis(1,3, 4-oxadiazol-2-yl)ethanes and 1,2-bis(4-amino-1,2, 4-triazol-3-yl)ethanes, incorporating related structural motifs, have been investigated. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Holla, Gonsalves, & Shenoy, 2000).
Optical and Electronic Applications
The study on the blue-light emission of Cu(I) complexes with bis(pyrazol-1-yl)borohydrate and related ligands by Czerwieniec, Yu, and Yersin (2011) explores the optical properties of pyrazole derivatives. These complexes exhibit strong luminescence and potential for applications in OLEDs and LEECs, demonstrating the utility of pyrazole-based compounds in electronic and photonic devices (R. Czerwieniec, Jiangbo Yu, & H. Yersin, 2011).
Bioinorganic and Medicinal Relevance
The synthesis of dioxovanadium(V) complexes with biomimetic hydrazone ONO donor ligands, as detailed by Maurya and Rajput (2007), underscores the relevance of pyrazole derivatives in bioinorganic chemistry and medicinal applications. These complexes, characterized by their interaction with oxovanadium(IV) and potential biological activity, highlight the versatility of pyrazole-based ligands in developing compounds of medicinal interest (R. Maurya & S. Rajput, 2007).
Propiedades
IUPAC Name |
2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F4N4O/c8-6(9)3-1-4(7(10)11)15(14-3)2-5(16)13-12/h1,6-7H,2,12H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBZPRNNSPVPBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)F)CC(=O)NN)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)



![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)
![5-[(2-Chlorophenyl)methoxy]-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2879981.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2879982.png)
![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)


![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2879988.png)
![N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide](/img/structure/B2879991.png)
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)
